6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride
Overview
Description
6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H5BrClNO2S. It is known for its complex structure and diverse applications in various fields, including organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride typically involves the bromination of 3-cyano-2-methylbenzenesulfonyl chloride. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yields and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Coupled Products: Formed in coupling reactions, leading to complex organic molecules.
Scientific Research Applications
6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the biological activity of the compound, making it useful in drug development and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-cyano-3-methylbenzenesulfonyl chloride
- 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride
- 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride
Uniqueness
6-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-bromo-3-cyano-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-6(4-11)2-3-7(9)8(5)14(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYUININILAHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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